molecular formula C18H17N3O6S2 B2748036 2-[(5Z)-2,4-dioxo-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)acetamide CAS No. 868152-74-3

2-[(5Z)-2,4-dioxo-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)acetamide

Cat. No. B2748036
CAS RN: 868152-74-3
M. Wt: 435.47
InChI Key: AEKHBKFKZNAIMW-JYRVWZFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5Z)-2,4-dioxo-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C18H17N3O6S2 and its molecular weight is 435.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

  • Facile Synthesis and In Vivo Hypoglycemic Activity : Novel thiazolidinedione derivatives have shown promising hypoglycemic activity in animal models. The synthesis process involves room temperature reactions and microwave irradiation for yield enhancement. Histopathological studies confirmed the safety of these compounds for kidney and liver functions (Nikalje, Deshp, & Une, 2012).

  • Antibacterial and Antifungal Agents : Thiazolidinedione derivatives synthesized for their potent antibacterial and antifungal properties were evaluated against various strains such as E. coli, S. aureus, and C. albicans. The chemical structure of these compounds was confirmed using spectral data, indicating significant activity against all tested strains (Kumar et al., 2012).

  • Anti-inflammatory Applications : A series of novel thiazolidinedione derivatives were synthesized and evaluated for their anti-inflammatory activity using both in vitro and in vivo models. These compounds demonstrated promising anti-inflammatory effects, supported by molecular docking studies to understand their mechanism of action (Nikalje, Hirani, & Nawle, 2015).

Specialized Applications

  • Corrosion Inhibition : Thiazolidinedione derivatives have also been investigated as corrosion inhibitors for mild steel in acidic solutions. Their effectiveness was confirmed through various techniques, including electrochemical studies, suggesting their potential as protective agents in industrial applications (Yadav et al., 2015).

  • Antioxidant Properties : Novel thiazolidinedione compounds containing 1,3,4-thia/oxadiazole moieties were synthesized and evaluated for their antioxidant activity. The study found compounds with significant radical scavenging abilities, comparable to ascorbic acid, highlighting their potential as antioxidants (Lelyukh et al., 2021).

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that recognize its specific molecular features

Mode of Action

Based on its chemical structure, it may bind to its target(s) and modulate their activity, leading to changes in cellular processes .

Biochemical Pathways

Without specific information about the compound’s targets, it’s challenging to determine the exact biochemical pathways it affects. Once the targets are identified, it will be possible to map the compound’s effects onto known biochemical pathways .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. These effects would be determined by the compound’s specific targets and the biochemical pathways it affects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature could denature the compound, reducing its efficacy. Interactions with other molecules could either inhibit or enhance the compound’s activity .

properties

IUPAC Name

2-[(5Z)-2,4-dioxo-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O6S2/c1-25-11-6-10(7-12(26-2)15(11)27-3)8-13-16(23)21(18(24)29-13)9-14(22)20-17-19-4-5-28-17/h4-8H,9H2,1-3H3,(H,19,20,22)/b13-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEKHBKFKZNAIMW-JYRVWZFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5Z)-2,4-dioxo-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)acetamide

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